Complete Halogen Substitution: The Only Methane Derivative Bearing All Four Stable Halogens
CBrClFI is the sole methane derivative in which all four hydrogen atoms are replaced by the four different stable halogen atoms (F, Cl, Br, I), yielding a fully substituted tetrahalomethane. By contrast, all synthesized chiral halomethane comparators—including bromochlorofluoromethane (CHBrClF), chlorofluoroiodomethane (CHClFI), and bromochloroiodomethane (CHBrClI)—are trihalomethanes that retain one C–H bond [1][2]. This structural distinction eliminates C–H stretching and bending modes from the vibrational spectrum and removes the hydrogen atom as a potential site for hydrolytic or hydrogen-bonding interactions, producing a molecular entity with fundamentally different spectroscopic and supramolecular interaction profiles [3].
| Evidence Dimension | Number of distinct halogen substituents on methane core |
|---|---|
| Target Compound Data | 4 (F, Cl, Br, I); zero hydrogen atoms; fully substituted tetrahalomethane |
| Comparator Or Baseline | CHBrClF: 3 halogens + 1 H; CHClFI: 3 halogens + 1 H; CHBrClI: 3 halogens + 1 H; CBr₂Cl₂, CCl₄ etc.: fewer distinct halogens |
| Quantified Difference | CBrClFI possesses 4 distinct halogen substituents vs. a maximum of 3 in any synthesized chiral halomethane analog; the C–H bond present in all trihalomethane comparators is absent in CBrClFI |
| Conditions | Structural formula comparison based on established chemical composition data [1][2] |
Why This Matters
For research programs requiring the extreme electronic and stereochemical range achievable only with all four halogens simultaneously present on a single carbon center, no trihalomethane substitute can fulfill this structural specification.
- [1] Prakash, G. K. S.; Hu, J. Compounds Containing the Bromochloroiodomethyl Group. In Science of Synthesis; Thieme: Stuttgart, 2005; Vol. 22, p. 662. Bromochlorofluoroiodomethane is still unknown, although it has attracted a lot of theoretical interest. View Source
- [2] Wikipedia contributors. Bromochlorofluoroiodomethane. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Bromochlorofluoroiodomethane (accessed 2024). View Source
- [3] Quack, M.; Stohner, J. Molecular chirality and the fundamental symmetries of physics: Influence of parity violation on rovibrational frequencies and thermodynamic properties. Chirality 2001, 13, 745–753. DOI: 10.1002/chir.10025. View Source
